N-[4-(2-thienyl)-2-pyrimidinyl]-2-furamide

Kinase inhibitor scaffold Structure-activity relationship VEGFR-2

Acquire N-[4-(2-thienyl)-2-pyrimidinyl]-2-furamide to probe underexploited chemical space in VEGFR-2/TIE-2 kinase inhibitor discovery. Its pendent 2-thienyl substitution, distinct from fused thieno[2,3-d]pyrimidines, enables direct assessment of conformational selectivity. The furan-2-carboxamide moiety offers enhanced hinge-binding capacity over thiophene analogs. Ideal for activity-cliff screens and lead-like fragment campaigns.

Molecular Formula C13H9N3O2S
Molecular Weight 271.29
CAS No. 478260-08-1
Cat. No. B2790609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(2-thienyl)-2-pyrimidinyl]-2-furamide
CAS478260-08-1
Molecular FormulaC13H9N3O2S
Molecular Weight271.29
Structural Identifiers
SMILESC1=COC(=C1)C(=O)NC2=NC=CC(=N2)C3=CC=CS3
InChIInChI=1S/C13H9N3O2S/c17-12(10-3-1-7-18-10)16-13-14-6-5-9(15-13)11-4-2-8-19-11/h1-8H,(H,14,15,16,17)
InChIKeyMXJIEAJFYJKANW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-[4-(2-thienyl)-2-pyrimidinyl]-2-furamide (CAS 478260-08-1): Structural and Procurement Baseline for a Thienopyrimidine-Furamide Research Candidate


N-[4-(2-thienyl)-2-pyrimidinyl]-2-furamide (PubChem CID 4679104; MFCD02571414) is a heterocyclic small molecule with the molecular formula C₁₃H₉N₃O₂S and a molecular weight of 271.30 g/mol [1]. It features a pyrimidine core substituted at the 4-position with a 2-thienyl group and at the 2-position with a furan-2-carboxamide moiety [2]. This compound belongs to the broader class of thienopyrimidine and furopyrimidine derivatives that have been described in patents as inhibitors of TIE-2 and/or VEGFR-2 kinase activity, with potential relevance to hyperproliferative disease research [3][4].

Why Simple Analog Substitution Is Insufficient: Differentiation of N-[4-(2-thienyl)-2-pyrimidinyl]-2-furamide from Structurally Similar Candidates


N-[4-(2-thienyl)-2-pyrimidinyl]-2-furamide cannot be trivially substituted by close analogs such as N-(4-methyl-2-pyrimidinyl)-2-furamide or simple 4-(2-thienyl)pyrimidine derivatives because it uniquely combines a 4-(2-thienyl) substitution on the pyrimidine ring with a 2-furamide moiety at the 2-position [1]. In the broader thienopyrimidine scaffold class, even minor modifications—such as replacing the furan-2-carboxamide with a thiophene-2-carboxamide, altering the thienyl attachment point (e.g., thieno[2,3-d]pyrimidine ring fusion versus the pendent thienyl in this compound), or changing the amide linkage—can profoundly shift kinase selectivity profiles, as demonstrated across multiple VEGFR-2/EGFR inhibitor series [2][3]. This compound occupies a specific structural niche that is not duplicated by any single commercially cataloged analog, making procurement decisions dependent on the precise substitution pattern required for the intended target interaction [4].

N-[4-(2-thienyl)-2-pyrimidinyl]-2-furamide Comparator-Based Quantitative Evidence Guide for Procurement Decision-Making


Structural Determinant: Pendent 2-Thienyl at Pyrimidine C4 vs. Fused Thieno[2,3-d]pyrimidine Core

N-[4-(2-thienyl)-2-pyrimidinyl]-2-furamide bears a pendent 2-thienyl substituent at the C4 position of the pyrimidine ring, in contrast to the fused thieno[2,3-d]pyrimidine scaffold found in the majority of published VEGFR-2/EGFR inhibitors [1]. In a 2019 study, the fused thieno[2,3-d]pyrimidine derivative 5f demonstrated dual EGFR (1.18-fold more potent than erlotinib) and VEGFR-2 (IC₅₀ = 1.23 µM) inhibitory activity [2]. While no direct head-to-head comparison is available for the target compound, the pendent thienyl architecture is expected to alter the dihedral angle between the thiophene and pyrimidine rings compared to the planar fused system, potentially affecting ATP-binding pocket complementarity. The target compound's computed XLogP3-AA of 2.1 and topological polar surface area (TPSA) of 96.3 Ų [3] place it in a physicochemical range consistent with kinase inhibitor lead-like properties, but distinct from the more lipophilic fused analogs.

Kinase inhibitor scaffold Structure-activity relationship VEGFR-2

Furamide vs. Thiophene-2-Carboxamide Moiety: Impact on Hydrogen-Bonding Capacity and Target Engagement

The 2-furamide moiety at the pyrimidine C2 position distinguishes this compound from the corresponding 2-thiophene-2-carboxamide analogs [1]. In a 2023 study of furan/thiophene-2-carboxamide derivatives, compounds carrying these moieties showed distinct enzyme kinetic profiles in DNA protection and antioxidant assays, with the furan-2-carboxamide derivatives exhibiting different activity patterns compared to their thiophene analogs [2]. The furan oxygen atom serves as an additional hydrogen bond acceptor (contributing to the total HBA count of 5), whereas the sulfur atom in the thiophene analog does not participate in hydrogen bonding to the same extent [3]. This difference in H-bonding capacity (5 HBA vs. an estimated 4 HBA for the thiophene-2-carboxamide analog) may influence target engagement and selectivity within kinase ATP-binding pockets where hinge-region hydrogen bonding is critical.

Kinase hinge-binding Amide bioisostere Hydrogen bonding

Patent-Disclosed Target Class: TIE-2 and VEGFR-2 Kinase Inhibition Scope

N-[4-(2-thienyl)-2-pyrimidinyl]-2-furamide falls within the generic scope of US Patent Application US20050004142, which claims furo- and thienopyrimidine derivatives as inhibitors of TIE-2 and/or VEGFR-2 kinase activity [1]. While the patent does not disclose specific IC₅₀ values for this exact compound, several exemplar compounds bearing the 4-amino-thieno[2,3-d]pyrimidine or furo[2,3-d]pyrimidine core with varied aryl substitutions are provided [2]. In subsequent independent studies, thienopyrimidine derivatives targeting VEGFR-2 have demonstrated IC₅₀ values ranging from 0.037 µM (compound M1, dual Aurora B/VEGFR-2) [3] to 0.2–1.23 µM for various substituted derivatives [4][5]. The target compound's unique pendent thienyl architecture (rather than fused) represents an underexploited region of chemical space within this patent class, offering potential intellectual property and selectivity advantages.

Angiogenesis Kinase inhibition Patent landscape

Physicochemical Drug-Likeness Profile: Computed Properties vs. Oral Kinase Inhibitor Benchmarks

The computed physicochemical properties of N-[4-(2-thienyl)-2-pyrimidinyl]-2-furamide position it within favorable drug-like chemical space. With MW = 271.30 Da, XLogP3-AA = 2.1, TPSA = 96.3 Ų, HBD = 1, HBA = 5, and 3 rotatable bonds, the compound satisfies all key Lipinski Rule of Five criteria [1]. Compared to the approved VEGFR-2 inhibitor Sorafenib (MW = 464.8 Da; XLogP ≈ 4.1; TPSA ≈ 92.4 Ų; HBD = 3; HBA = 7), the target compound is significantly smaller (ΔMW = −193.5 Da) and less lipophilic (ΔXLogP ≈ −2.0), with fewer hydrogen bond donors (ΔHBD = −2) [2]. This reduced molecular complexity may offer advantages in fragment-based drug discovery approaches or as an early-stage scaffold requiring less extensive property optimization.

Drug-likeness Physicochemical properties Lead optimization

N-[4-(2-thienyl)-2-pyrimidinyl]-2-furamide: Evidence-Backed Application Scenarios for Scientific Procurement


Kinase Inhibitor Lead Generation: VEGFR-2/TIE-2 Focused Library Design

Procure N-[4-(2-thienyl)-2-pyrimidinyl]-2-furamide as a structurally novel entry point for constructing a kinase-focused compound library targeting VEGFR-2 and/or TIE-2. The pendent 2-thienyl architecture, distinct from the prevalent fused thieno[2,3-d]pyrimidine scaffold, explores underexploited chemical space within the patent landscape defined by US20050004142 [1]. The compound's favorable physicochemical profile (MW 271.30 Da; XLogP 2.1; TPSA 96.3 Ų) supports fragment- and lead-like screening campaigns [2]. Its HBA count of 5, including the furan oxygen, provides additional hinge-binding interaction capacity compared to thiophene-2-carboxamide analogs [3].

SAR Expansion: Pendent vs. Fused Thienopyrimidine Comparator Studies

Use this compound as a key comparator to systematically evaluate the impact of pendent (non-fused) versus fused thienopyrimidine geometry on kinase selectivity. Recent studies have established potency benchmarks for fused thieno[2,3-d]pyrimidine VEGFR-2 inhibitors (IC₅₀ range 0.037–1.23 µM) [1][2]. Including this pendent analog in parallel screening panels enables direct assessment of whether the flexible thienyl-pyrimidine dihedral angle confers selectivity advantages or potency trade-offs relative to the planar fused system.

Amide Bioisostere Evaluation: Furan-2-Carboxamide vs. Thiophene-2-Carboxamide Activity Cliffs

N-[4-(2-thienyl)-2-pyrimidinyl]-2-furamide is an ideal probe for investigating 'activity cliffs' at the 2-position amide moiety. Enzyme kinetic studies on furan/thiophene-2-carboxamide derivatives [1] indicate distinct biochemical behavior between these moieties. Paired procurement of this compound alongside its 2-thiophene-2-carboxamide analog enables controlled comparison of target engagement, metabolic stability, and selectivity attributable solely to the O→S heteroatom substitution.

Quote Request

Request a Quote for N-[4-(2-thienyl)-2-pyrimidinyl]-2-furamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.